2-Benzoylbenzoic acid
Overview
Description
It is a white to beige crystalline powder with a melting point of 126-129°C . This compound is used in various chemical applications due to its unique structure, which includes both a benzoyl and a carboxyl group attached to a benzene ring.
Mechanism of Action
Target of Action
2-Benzoylbenzoic acid is primarily used as a reagent in the synthesis of BzATP Triethylammonium Salt . This salt is a selective P2X purinergic agonist, which suggests that the primary target of this compound could be the P2X receptors . These receptors are ion channels that are activated by ATP and play a crucial role in various physiological processes, including inflammation, pain perception, and neurotransmission .
Mode of Action
The interaction could potentially lead to changes in the receptor’s conformation, allowing the passage of certain ions, which could result in various physiological effects .
Biochemical Pathways
This pathway is involved in a variety of physiological processes, including neurotransmission, inflammation, and pain perception .
Result of Action
This could result in various cellular responses, including cell depolarization and the release of neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzoylbenzoic acid can be synthesized through the Friedel-Crafts acylation of phthalic anhydride with benzene in the presence of aluminum trichloride as a catalyst . The reaction proceeds as follows:
- Phthalic anhydride reacts with benzene in the presence of aluminum trichloride.
- The intermediate product undergoes hydrolysis to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The by-products, such as hydrochloric acid gas, are absorbed into dilute hydrochloric acid for subsequent use .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoylbenzoic acids.
Scientific Research Applications
2-Benzoylbenzoic acid has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research explores its potential use in drug development due to its structural properties.
Industry: It is used in the production of electron-transport materials and sweeteners.
Comparison with Similar Compounds
- 4-Benzoylbenzoic acid
- 3-Benzoylbenzoic acid
- Benzophenone-2-carboxylic acid
Comparison: 2-Benzoylbenzoic acid is unique due to the position of the benzoyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, 4-benzoylbenzoic acid has the benzoyl group in the para position, leading to different chemical behavior and applications .
Properties
IUPAC Name |
2-benzoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTYTUFKXYPTML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058924 | |
Record name | Benzoic acid, 2-benzoyl- | |
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Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White or cream colored crystalline powder; [MSDSonline] | |
Record name | 2-Benzoylbenzoic acid | |
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Solubility |
VERY SOL IN ALCOHOL & ETHER; SOL IN HOT BENZENE, SOL IN HOT WATER | |
Record name | 2-BENZOYLBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
TRICLINIC NEEDLES (WATER + 1) | |
CAS No. |
85-52-9, 27458-06-6 | |
Record name | 2-Benzoylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-52-9 | |
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Record name | 2-Benzoylbenzoic acid | |
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Record name | Benzoylbenzoic acid | |
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Record name | 2-BENZOYLBENZOIC ACID | |
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Record name | Benzoic acid, 2-benzoyl- | |
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Record name | Benzoic acid, 2-benzoyl- | |
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Record name | 2-benzoylbenzoic acid | |
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Record name | 2-BENZOYLBENZOIC ACID | |
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Record name | 2-BENZOYLBENZOIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
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Melting Point |
127-129 °C, MP: 93.4 °C (+ WATER) | |
Record name | 2-BENZOYLBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5249 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-benzoylbenzoic acid?
A1: this compound has a molecular formula of C14H10O3 and a molecular weight of 226.23 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. [, , , , , , , ]
Q3: How does the stability of low-density polyethylene (LDPE) change with the addition of this compound upon UV irradiation?
A3: Studies show that incorporating this compound into LDPE decreases the rate of UV-photooxidative degradation. This stabilizing effect is attributed to the compound's ability to hinder the degradation process. []
Q4: Can this compound be used to modify cotton fabrics for specific applications?
A4: Yes, treating cotton fabrics with this compound derivatives can impart desirable properties. Under UV irradiation, these treated fabrics have demonstrated antibacterial properties against Staphylococcus aureus and Escherichia coli, as well as pesticide degradation ability. []
Q5: Does this compound play a role in the synthesis of specific dyes?
A5: Yes, this compound serves as a key intermediate in the synthesis of anthraquinone dyes, specifically anthraquinone and 1-aminoanthraquinone. []
Q6: How does this compound contribute to the synthesis of benzanthrone and violanthrone dyes?
A6: this compound acts as a starting material in a multistep synthesis of the vat dye violanthrone (dibenzanthrone). This process involves reacting this compound with glycerol in the presence of copper sulfate and an acidic medium to yield benzanthrone. Subsequently, benzanthrone dimerizes with sodium chlorate to form violanthrone. []
Q7: Can computational methods be used to study the interactions of this compound with chiral molecules?
A7: Yes, computational techniques like frozen-density embedding have been employed to study the induced circular dichroism (CD) spectra of complexes formed between this compound and chiral molecules such as (-)-(R)-amphetamine. These studies provide insights into the electronic and structural perturbations induced in this compound due to interactions with chiral counterparts. []
Q8: How do structural modifications of this compound affect its sweetness?
A8: Research has explored the structure-taste relationships of this compound derivatives, revealing that substitutions on the benzene rings can significantly impact their sweetness. This knowledge can guide the design of novel sweeteners. []
Q9: What is the influence of substituents on the benzene ring of this compound on its tautomeric equilibrium in solution?
A9: Studies have demonstrated that the tautomeric equilibrium between the open and lactone forms of this compound in solution is affected by the nature of substituents on the benzene ring. []
Q10: Are there strategies to enhance the photolability of this compound esters for photoremovable protecting groups?
A10: Yes, the presence of hydrogen donors like 2-propanol or electron donors like primary amines during photolysis can enhance the photolability of this compound esters, leading to efficient deprotection of alcohols and thiols. [, ]
Q11: How can the relative abundance of diastereomers resulting from this compound reduction be determined?
A11: Quantitative 13C NMR analysis can be used to accurately determine the relative abundance of racemic and meso-diastereoisomers of 3,3′-diphenylbiphthalid-3-yl generated from the chemical or photochemical reduction of this compound. []
Q12: Can mass spectrometry be used to study the fragmentation pathways of this compound?
A12: Yes, electron impact and chemical ionization mass spectrometry techniques have been employed to investigate the fragmentation pathways of this compound. These studies provide insights into the positional integrity of labelled oxygen atoms during fragmentation. []
Q13: How can the retention behavior of this compound derivatives be analyzed chromatographically?
A13: Reversed-phase ion-pair chromatography can be utilized to study the retention behavior of this compound derivatives, providing valuable information about the influence of structural modifications on their chromatographic properties. []
Q14: Does the dissolution rate of this compound play a role in its application in alkaline pulping?
A14: While not explicitly addressed in the provided research, the dissolution rate of this compound could potentially influence its effectiveness as a cooking aid in alkaline pulping. Further investigation is needed to confirm this relationship. []
Q15: Can this compound act as a ligand in the formation of metal complexes?
A15: Yes, this compound (HL) readily forms coordination complexes with various metal ions, including Cu(II), Cd(II), Zn(II), and Tb(III), acting as a multidentate ligand. [, , , , ]
Q16: What is the coordination geometry around the metal center in complexes with this compound?
A16: The coordination geometry around the metal center in this compound complexes can vary depending on the specific metal ion and other ligands present. For example, in a Cu(II) complex, the geometry is distorted tetragonal pyramidal, while in a Cd(II) complex, it is distorted triangular prismatic. [, ]
Q17: Do these metal complexes exhibit interesting luminescent properties?
A17: Yes, some of the this compound metal complexes display notable luminescent properties. For instance, a Zn(II) complex with this compound and 2,2′-bipyridyl exhibits strong fluorescence emission. []
Q18: Do this compound derivatives possess anti-inflammatory properties?
A18: Yes, certain derivatives, like indeno[1,2,3-de]phthalazin-3(2H)-one, have shown promising anti-inflammatory activity by inhibiting inflammatory cytokines and NF-κB production. []
Q19: How do the antimicrobial activities of this compound Schiff base complexes compare to the free ligand?
A20: Studies on Schiff base derivatives of this compound and their Mn(II), Co(II), and Ni(II) complexes indicate that the metal complexes generally exhibit enhanced antimicrobial activity compared to the free Schiff base ligand. []
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